6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid
Description
The compound 6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline; benzenesulfonic acid is a structurally complex molecule comprising two primary components:
- 6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline: This moiety features a dimethyl-substituted aniline backbone with a carboximidoyl group (NH-C=O analog) at the 6-position, further substituted with amino and methyl groups.
- Benzenesulfonic acid: A sulfonic acid derivative acting as a counterion, likely forming a salt or co-crystal with the aniline derivative.
For instance, benzenesulfonic acid derivatives are commonly synthesized via reactions between aniline derivatives (e.g., 2,3-dimethylaniline) and sulfonyl chlorides, as seen in . The presence of methyl and amino groups may enhance solubility or bioactivity, though this requires empirical validation.
Properties
CAS No. |
32783-54-3 |
|---|---|
Molecular Formula |
C23H27N3O3S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
6-(2-amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid |
InChI |
InChI=1S/C17H21N3.C6H6O3S/c1-9-5-7-13(15(18)11(9)3)17(20)14-8-6-10(2)12(4)16(14)19;7-10(8,9)6-4-2-1-3-5-6/h5-8,20H,18-19H2,1-4H3;1-5H,(H,7,8,9) |
InChI Key |
QXKDXAQLUWLMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=N)C2=C(C(=C(C=C2)C)C)N)N)C.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Dimethyl-Substituted Aniline Core
The starting point is often a dimethylaniline derivative, such as 2,3-dimethylaniline. This compound can be prepared or procured commercially. The key is to maintain the methyl substitutions at the 2 and 3 positions to ensure the correct substitution pattern in the final product.
Introduction of the Carboximidoyl Group
The carboximidoyl group (-C(=NH)NH2) is introduced via reaction of the corresponding amine with suitable amidine precursors or by transformation of nitrile groups under controlled conditions.
A representative method involves:
- Reacting the dimethylaniline derivative with an amidine precursor such as dimethylmethylidene guanidine hydrochloride in the presence of a base like sodium methoxide in methanol.
- The reaction is carried out under reflux at 60–65 °C for several hours to facilitate the formation of the carboximidoyl group.
- Subsequent purification via extraction and crystallization yields the amidine-functionalized intermediate.
This method aligns with procedures used in related amidine syntheses, such as the preparation of 2-amino-4,6-dimethoxypyrimidine, where diethyl malonate and dimethylmethylidene guanidine hydrochloride are reacted under basic methanolic conditions with controlled temperature and reflux time to afford high yields and purity.
Sulfonation to Attach Benzenesulfonic Acid Group
Sulfonation is a critical step to introduce the benzenesulfonic acid moiety. The process generally includes:
- Dissolving the aromatic amine intermediate in fuming sulfuric acid (oleum) at controlled temperatures (25–85 °C).
- Slowly adding oleum (65% sulfur trioxide content) to perform sulfonation, targeting the appropriate position on the aromatic ring to yield the sulfonic acid derivative.
- The reaction is maintained at 60–130 °C to facilitate auto-oxidation and reduction, converting nitro or amino precursors to the sulfonic acid functional group.
This approach is adapted from the preparation of related compounds like 2-amino-4-sulfobenzoic acid, where ortho-nitrotoluene is sulfonated in fuming sulfuric acid followed by an auto redox reaction to obtain the amino-sulfonic acid product with high efficiency and environmental considerations such as sulfur oxide gas recycling.
Purification and Isolation
After sulfonation, the reaction mixture is typically cooled and neutralized with aqueous sodium hydroxide to adjust pH to 8–9, facilitating phase separation.
- The organic layer is extracted with methylene chloride or similar solvents.
- Solvent recovery by distillation yields the purified sulfonic acid compound as a white powder.
- Crystallization and drying steps ensure high purity (above 99%) suitable for further applications.
The purification procedures are consistent with those used in fine chemical syntheses involving sulfonic acid derivatives.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidination | Dimethylmethylidene guanidine HCl, NaOMe in MeOH | 60–65 | ~3 hours | ~90 | Reflux with stirring |
| Sulfonation | Fuming sulfuric acid (oleum, 65% SO3) | 25–85 (initial), 60–130 (auto redox) | Several hours | High | Controlled addition, auto redox reaction |
| Neutralization & Extraction | Aqueous NaOH (20%), methylene chloride | 20–40 | ~1–3 hours | - | pH adjustment for phase separation |
| Purification & Drying | Distillation, crystallization | Ambient to 40 | Variable | >99 purity | Solvent recovery and drying |
Comprehensive Research Findings
- The amidine formation step is critical for introducing the carboximidoyl functionality with high regioselectivity, achieved through controlled base-catalyzed condensation reactions.
- Sulfonation using oleum is a well-established method for introducing sulfonic acid groups on aromatic rings, with temperature and acid concentration control essential to avoid over-sulfonation or degradation.
- The auto-oxidation reduction reaction in the sulfonation step eliminates the need for external oxidizing or reducing agents, making the process more cost-effective and environmentally friendly.
- Purification via solvent extraction and crystallization ensures removal of impurities and recovery of solvents for reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzenesulfonic Acid Derivatives
The following compounds share functional or structural similarities with the target molecule:
Key Differences and Implications
Functional Groups: The target compound’s carboximidoyl group distinguishes it from simpler sulfonamides or sulfonic acid salts. Unlike 3,4-dihydroxybenzenesulfonic acid, which has hydroxyl groups for chelation, the methyl and amino groups in the target compound may prioritize lipophilicity, influencing membrane permeability .
Synthesis Pathways :
- Analogous sulfonamides (e.g., ) are synthesized via nucleophilic substitution between 2,3-dimethylaniline and benzenesulfonyl chloride. The target compound’s carboximidoyl group likely requires additional steps, such as imine formation or condensation reactions .
The target compound’s bulkier structure may alter degradation kinetics, warranting further ecotoxicological studies. However, the carboximidoyl group’s electron-withdrawing effects might modulate efficacy .
Research Findings and Data Gaps
Biological Activity :
- Sulfonamide analogs (e.g., 5a-m in ) showed moderate to strong antibacterial effects against Staphylococcus aureus and Escherichia coli. The target compound’s activity remains speculative but could be enhanced by its unique substituents .
Environmental Impact :
- Benzenesulfonic acid derivatives with methyl groups () are deemed low-risk. However, the carboximidoyl group’s stability in aquatic systems is unstudied, necessitating PBT (persistent, bioaccumulative, toxic) assessments .
Industrial Applications :
- While 3,4-dihydroxybenzenesulfonic acid is used in food and pharmaceuticals, the target compound’s applications may align more with agrochemicals or dyes due to its aromatic amine backbone .
Q & A
Q. What are the optimal synthetic routes for preparing 6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline and its benzenesulfonic acid derivative?
Methodological Answer: The synthesis involves two critical steps:
Formation of the sulfonamide intermediate : React 2,3-dimethylaniline with benzenesulfonyl chloride in a basic aqueous medium (e.g., NaOH) to form N-(2,3-dimethylphenyl)benzenesulfonamide .
Derivatization : Treat the intermediate with alkyl/aralkyl halides in a weak basic aprotic polar solvent (e.g., DMF or DMSO) to introduce functional groups. Reaction conditions (temperature, solvent polarity, and base strength) significantly influence yield and purity .
Key Validation : Confirm intermediates via ¹H-NMR (aromatic proton shifts at δ 6.8–7.5 ppm), IR (S=O stretching at ~1170 cm⁻¹), and EIMS (molecular ion peaks) .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer: Use a multi-spectral approach:
- ¹H-NMR : Identify unique proton environments, such as the benzenecarboximidoyl group (δ 2.1–2.5 ppm for methyl groups) and sulfonic acid protons (broad singlet near δ 10–12 ppm) .
- IR Spectroscopy : Confirm sulfonic acid (S=O asymmetric stretch at ~1350 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functionalities .
- Mass Spectrometry (EIMS) : Verify molecular weight (e.g., m/z ~330 for the sulfonamide intermediate) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl/aralkyl substitutions) affect the compound’s bioactivity?
Methodological Answer:
- Experimental Design : Synthesize derivatives (e.g., compounds 5a–m in ) with varying substituents. Screen for bioactivity (e.g., antibacterial, anti-enzymatic) using standardized assays like MIC (Minimum Inhibitory Concentration) for bacteria or enzyme inhibition kinetics .
- Data Analysis : Correlate substituent properties (e.g., hydrophobicity, electron-withdrawing/donating effects) with activity trends. For example, electron-withdrawing groups may enhance sulfonic acid’s acidity, improving binding to bacterial membranes .
- Contradictions : Some derivatives may show high antibacterial activity but low selectivity (e.g., hemolytic effects), requiring toxicity profiling .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent controls) to minimize variability. For example, hemolytic activity assays should use consistent erythrocyte sources and incubation times .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-study variance). If a derivative shows conflicting antibacterial results, re-evaluate bacterial strain specificity or resistance mechanisms .
Q. How can researchers assess the environmental stability and transformation pathways of this compound?
Methodological Answer:
- Environmental Fate Studies : Use OECD Guideline 307 (soil degradation) to monitor hydrolysis, photolysis, and microbial degradation. Analyze metabolites via LC-MS/MS .
- Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) and chronic effects (e.g., algal growth inhibition). The sulfonic acid group’s high polarity may reduce bioaccumulation but increase aquatic toxicity .
Q. What advanced computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). Prioritize docking poses where the sulfonic acid group forms hydrogen bonds with active-site residues .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability. High root-mean-square deviation (RMSD) values may indicate weak or transient interactions .
Methodological Challenges & Solutions
Q. How to optimize purification for sulfonic acid derivatives with low solubility?
Methodological Answer:
Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
